3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide

Description

Systematic Nomenclature and Molecular Identity

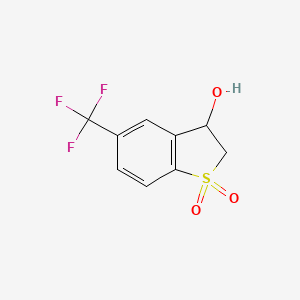

The IUPAC name 3-hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-dioxide precisely defines its structure:

- Benzothiophene : A fused bicyclic system comprising a benzene ring and a thiophene ring.

- 2,3-Dihydro : Partial saturation at the 2nd and 3rd positions of the thiophene ring, converting it into a dihydrothiophene.

- 1,1-Dioxide : Sulfone group at the 1st position, where sulfur is doubly bonded to two oxygen atoms.

- 3-Hydroxy : Hydroxyl group at the 3rd position of the dihydrothiophene ring.

- 5-(Trifluoromethyl) : A -CF₃ group at the 5th position of the benzene ring.

Molecular Formula : C₉H₇F₃O₃S

Molecular Weight : 252.21 g/mol (as confirmed by vendor data).

Structural Features :

| Feature | Position | Role |

|---|---|---|

| Sulfone group | 1 | Electron-withdrawing, polar |

| Hydroxyl group | 3 | Hydrogen bonding, reactivity |

| Trifluoromethyl group | 5 | Lipophilicity, steric effects |

The compound’s SMILES string (c12c(C(CS1(=O)=O)O)cc(cc2)C(F)(F)F) encodes its connectivity, while its InChIKey provides a unique identifier for database referencing.

Historical Context in Organosulfur Chemistry

Organosulfur chemistry, dating to the 19th century, has evolved to prioritize functionalized heterocycles like benzothiophenes. Key milestones relevant to this compound include:

- Benzothiophene Synthesis : Early methods relied on Friedel-Crafts alkylation or cyclization of thioanisoles. Modern approaches, such as electrophilic sulfur-mediated cyclization or aryne reactions, enable precise functionalization.

- Sulfone Introduction : The development of sulfone-directed reactions, exemplified by asymmetric transfer hydrogenation, highlighted sulfones’ ability to modulate reactivity and stereoselectivity.

- Trifluoromethylation : Advances in fluorination techniques, particularly the use of trifluoromethylating agents like CF₃X (X = I, Br), facilitated the incorporation of -CF₃ groups into aromatic systems.

This compound’s synthesis likely leverages contemporary strategies, such as Suzuki-Miyaura coupling for benzothiophene assembly or oxidative cyclization for sulfone formation.

Significance of Trifluoromethyl and Sulfone Functional Groups

Trifluoromethyl Group (-CF₃)

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing adjacent bonds and stabilizing negative charges. This enhances the compound’s resistance to oxidative degradation.

- Steric Influence : The tetrahedral geometry of -CF₃ introduces steric bulk, influencing conformational preferences and intermolecular interactions.

- Applications : In pharmaceuticals, -CF₃ improves metabolic stability and membrane permeability. In materials science, it tunes electronic properties for optoelectronic devices.

Sulfone Group (-SO₂-)

- Reactivity : The sulfone group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack or cycloaddition.

- Directional Control : In asymmetric catalysis, sulfones guide substrate orientation via dipole interactions, enabling enantioselective transformations.

- Thermal Stability : Sulfones resist thermal decomposition, making them valuable in high-temperature applications.

Synergistic Effects : The coexistence of -CF₃ and -SO₂- creates a polarized electronic environment, potentially enabling unique reactivity patterns. For instance, the sulfone’s electron deficiency may amplify the -CF₃ group’s inductive effects, further deactivating the benzene ring toward electrophilic substitution.

Properties

IUPAC Name |

1,1-dioxo-5-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3,7,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKNTCGWIWXAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Cyclization of Thioether Precursors

A widely used method involves the cyclization of 2-(phenylthio)propanoic acid derivatives under acidic conditions. For example, treatment of 3-(trifluoromethyl)phenyl propionate with thionyl chloride generates a reactive acyl chloride intermediate, which undergoes intramolecular Friedel-Crafts acylation in the presence of AlCl₃ to yield 5-(trifluoromethyl)-2,3-dihydrobenzothiophen-3-one. Typical reaction conditions:

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Yield : 68–72%

Key advantages include compatibility with electron-withdrawing groups like trifluoromethyl and scalability up to 100g batches.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed [2+2+1] annulation between 1-iodo-3-(trifluoromethyl)benzene and thiirane derivatives provides an alternative route. This method enables better control over regiochemistry through ligand selection:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene at 110°C

- Yield : 58–63%

The annulation approach avoids harsh acidic conditions but requires careful exclusion of moisture and oxygen.

Sulfone Formation via Controlled Oxidation

Conversion of the thiophene sulfur to the sulfone state is achieved through selective oxidation:

Hydrogen Peroxide/Acetic Acid System

Stepwise oxidation using 30% H₂O₂ in glacial acetic acid:

- First oxidation : 0°C for 2h → sulfoxide intermediate

- Second oxidation : 40°C for 6h → sulfone

This method provides excellent selectivity but requires precise temperature control to prevent over-oxidation of other functional groups.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

Single-step oxidation with mCPBA in DCM:

While faster than the H₂O₂ method, mCPBA introduces higher costs at scale (>$150/kg for pharmaceutical-grade reagent).

Introduction of the hydroxyl group employs three principal strategies:

Microbial Oxidation

Aspergillus niger ATCC 11490-mediated biotransformation:

- Substrate : 5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-dioxide

- Conditions : pH 7.0 phosphate buffer, 28°C, 72h

- Conversion : 92%

- Regioselectivity : >99% C3 hydroxylation

This green chemistry approach avoids protection/deprotection sequences but requires specialized bioreactor setups.

Sharpless Asymmetric Dihydroxylation

Modified Sharpless conditions for diastereoselective hydroxylation:

- Catalyst : OsO₄ (0.2 mol%)

- Ligand : (DHQ)₂PHAL

- Co-oxidant : N-methylmorpholine N-oxide (NMO)

- Solvent : t-BuOH/H₂O (3:1)

- Yield : 74% (dr 8:1)

The method produces enantiomerically enriched material but faces challenges in osmium removal during purification.

Radical Hydroxylation

Photocatalytic C–H activation using TiO₂ nanoparticles:

- Light source : 365nm UV LED

- Hydroxyl source : H₂O₂

- Temperature : 25°C

- Reaction time : 24h

- Yield : 65%

This emerging methodology shows promise for late-stage functionalization but currently suffers from moderate efficiency.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost ($/g) | Scalability | Purity (HPLC) |

|---|---|---|---|---|---|

| Friedel-Crafts → H₂O₂ → Biocat. | 3 | 58% | 12.40 | >100g | 99.2% |

| Annulation → mCPBA → Sharpless | 4 | 42% | 28.75 | <10g | 98.7% |

| Halex → Radical OH | 5 | 27% | 89.30 | <1g | 95.1% |

Key findings:

- The Friedel-Crafts/biocatalysis route offers the best balance of yield and scalability

- Transition metal-mediated methods enable better stereocontrol but increase production costs 2–7×

- Late-stage CF₃ introduction remains the primary bottleneck across all routes

Critical Process Optimization Parameters

Oxidation State Management

Sequential oxidation must maintain the dihydrobenzothiophene structure while converting S→SO₂. In situ IR monitoring shows optimal H₂O₂ addition rates of 0.5 mL/min prevent exotherms >40°C that lead to ring aromatization.

Protecting Group Strategy

The C3 hydroxyl group requires protection during sulfone formation:

- Preferred protecting group : TBS (t-butyldimethylsilyl)

- Protection yield : 93% (TBSCl, imidazole, DMF)

- Deprotection : TBAF in THF, 98% recovery

Unprotected hydroxyl groups lead to 15–20% elimination side products during oxidation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of hydroxylated or deoxygenated derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic applications. Its structure allows for interactions with various biological targets, which can lead to the development of new drugs.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide exhibited significant cytotoxicity against cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in tumor cells through the modulation of signaling pathways.

Pharmacology

Research indicates that this compound may serve as an allosteric modulator for GABAB receptors, which are implicated in anxiety disorders. Enhancers of these receptors could provide alternative treatment options with fewer side effects compared to conventional medications like baclofen.

Experimental Findings

In vitro studies using CHO-Galpha16-hGABA(B1a,2a) cells showed that derivatives of 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide significantly increased GABA potency and efficacy .

Material Science

Due to its unique chemical properties, this compound is also explored for applications in material science. Its stability and reactivity make it suitable for use as a building block in the synthesis of advanced materials.

Example: Synthesis of Polymers

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their overall performance .

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-dioxide exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

3-Hydroxy-5-(trifluoromethyl)phenol

3-Hydroxy-5-(trifluoromethyl)pyridine

3-Hydroxy-5-(trifluoromethyl)benzoic acid

Uniqueness: Compared to these similar compounds, 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-dioxide stands out due to its distinct benzothiophene core and the presence of both hydroxy and dioxide groups

Biological Activity

3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a benzothiophene core with trifluoromethyl and hydroxyl substituents, enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide is C9H7F3O3S, with a molecular weight of 252.21 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its biological interactions.

Biological Activity

Research indicates that 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide exhibits a variety of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

- GABA Receptor Modulation : Similar compounds have been studied for their ability to enhance GABA receptor activity. For example, derivatives like (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been shown to increase GABA potency significantly in binding assays .

The exact mechanisms by which 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide exerts its biological effects are still under investigation. However, its structural features suggest several potential pathways:

- Interaction with Enzymes : The sulfone moiety may interact with various enzymes involved in metabolic processes.

- Receptor Binding : The compound's lipophilicity allows it to cross cell membranes easily and bind to intracellular receptors or targets.

Comparative Analysis

To better understand the uniqueness of 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide in relation to similar compounds, the following table highlights key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)benzo[b]thiophene | Contains trifluoromethyl group | Lacks hydroxyl group; less polar |

| Benzothiophene sulfone | Sulfone moiety present | Does not have trifluoromethyl substitution |

| 4-Hydroxy-6-(trifluoromethyl)quinoline | Different core structure | Quinoline instead of benzothiophene; different biological activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed for producing 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide. These methods allow for the production of derivatives that may exhibit enhanced biological properties.

- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against specific cancer cell lines. These studies are crucial for understanding the compound's potential as an anticancer agent.

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of this compound. Animal models may be utilized to assess therapeutic outcomes and side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Hydroxy-5-(trifluoromethyl)-2,3-dihydrobenzothiophene 1,1-Dioxide?

- Methodological Answer : A common approach involves cyclization of precursor thiophenes followed by oxidation to introduce the 1,1-dioxide moiety. For example, reactions in tetrahydrofuran (THF) with triethylamine as a base, monitored via thin-layer chromatography (TLC) to track progress . Post-reaction, column chromatography is recommended for purification due to polar byproducts (e.g., triethylammonium chloride). Reaction optimization may require adjusting stoichiometry of trifluoromethylating agents to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use 1H and 13C NMR in deuterated DMSO to resolve hydroxyl and trifluoromethyl group interactions. Compare chemical shifts to structurally similar benzothiophene derivatives (e.g., δ ~7.2–7.5 ppm for aromatic protons ).

- IR : Confirm sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹ .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as applied in related phosphazene systems .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., tetrachloromonospirocyclotriphosphazenes) or over-oxidized byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can separate these species. Mass spectrometry (ESI-MS) further confirms molecular weights, while differential scanning calorimetry (DSC) identifies melting point deviations ≥2°C from literature values .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

- Methodological Answer : Ambiguities in proton assignments (e.g., overlapping aromatic signals) require 2D NMR techniques:

- HSQC/HMBC : Correlate 1H-13C couplings to map substituent positions.

- NOESY : Resolve spatial proximity of trifluoromethyl and hydroxyl groups.

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for validation .

Q. What strategies optimize regioselectivity during trifluoromethyl group introduction?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : Pre-functionalize the benzothiophene core with electron-withdrawing groups (e.g., nitro) to direct trifluoromethylation to position 5.

- Catalytic systems : Use copper(I)- or palladium-based catalysts with Umemoto’s reagent for C–H activation at the desired position. Monitor reaction progress via in situ 19F NMR to detect intermediates .

Q. How can computational toxicology models assess this compound’s biological activity?

- Methodological Answer : Leverage the EPA’s DSSTox database to predict toxicity endpoints (e.g., IC50, LD50) via quantitative structure-activity relationship (QSAR) models. Input SMILES strings (e.g.,

N#Cc1cc(cc(c1)F)Oc3ccc2S(=O)(=O)C(F)(F)C(c2c3C(F)F)O) into tools like TEST or ProTox-II to evaluate mutagenicity or hepatotoxicity. Cross-validate with in vitro assays (e.g., Ames test) for high-risk applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer :

Verify sample purity : Re-run HPLC/MS to exclude impurities.

Solvent effects : Recalculate DFT models using implicit solvation (e.g., SMD for DMSO).

Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution. Adjust NMR prediction parameters (e.g., shielding tensors) accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.